Cas no 2310104-59-5 (N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide)

N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3-phenylpropyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
- N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
-
- インチ: 1S/C19H29N3OS/c23-19(20-10-4-8-17-6-2-1-3-7-17)22-12-5-11-21(13-14-22)18-9-15-24-16-18/h1-3,6-7,18H,4-5,8-16H2,(H,20,23)
- InChIKey: IUDYCTWKJIVYSC-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C1)N1CCN(C(NCCCC2C=CC=CC=2)=O)CCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 387
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 60.9
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6556-6584-5mg |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6556-6584-20mg |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6556-6584-50mg |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6556-6584-5μmol |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6556-6584-10mg |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6556-6584-40mg |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6556-6584-10μmol |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6556-6584-1mg |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6556-6584-3mg |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6556-6584-15mg |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 15mg |
$133.5 | 2023-09-08 |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamideに関する追加情報
Professional Introduction to N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS No. 2310104-59-5)
N-(3-phenylpropyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide) is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 2310104-59-5, this molecule represents a unique blend of structural complexity and potential therapeutic applications. The compound's chemical structure incorporates several key functional groups, including a phenylpropyl side chain, a thiolan ring, and a diazepane core, which collectively contribute to its distinctive properties and biological activities.
The N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide molecule has been the subject of extensive studies due to its potential role in modulating various biological pathways. Recent research has highlighted its significance in the development of novel therapeutic agents, particularly in the context of central nervous system (CNS) disorders. The presence of the diazepane ring suggests potential interactions with neurotransmitter systems, which is a critical area of investigation for drugs targeting conditions such as anxiety, depression, and neurodegenerative diseases.
In the realm of medicinal chemistry, the thiolan moiety is particularly noteworthy. This cyclic thioether structure has been associated with various pharmacological effects, including anti-inflammatory and analgesic properties. The integration of the thiolan ring into the diazepane framework of N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide may enhance its ability to interact with specific biological targets, thereby increasing its efficacy as a potential drug candidate.
The phenylpropyl side chain further contributes to the compound's complexity and functionality. This aromatic group is known for its ability to influence pharmacokinetic properties, such as solubility and metabolic stability. In the context of drug development, optimizing these properties is crucial for achieving desired therapeutic outcomes. The combination of these structural elements in N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide makes it a promising candidate for further exploration in pharmaceutical research.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide and biological targets. These studies have revealed potential binding affinities and mechanisms of action that could lead to the development of novel treatments for various diseases. For instance, simulations have suggested that this compound may interact with receptors involved in pain perception and mood regulation, offering a new avenue for therapeutic intervention.
The synthesis of N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound in sufficient quantities for preclinical studies. Techniques such as multi-step organic synthesis and catalytic processes have been employed to achieve high yields and purity levels. These advancements are crucial for advancing the compound from laboratory research to clinical trials.
In preclinical studies, N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has demonstrated promising results in models of CNS disorders. Animal studies have shown that this compound can modulate neurotransmitter release and receptor activity, leading to potential therapeutic benefits. Additionally, preliminary toxicology studies have indicated that it exhibits favorable safety profiles at relevant doses. These findings support further investigation into its clinical potential.
The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design has accelerated the discovery process for compounds like N-(3-phenylpropyl)-4-(thiolan-3-y l)-1,4-diazepane -1-carboxamide. HTS allows researchers to rapidly test thousands of compounds against various biological targets, while structure-based drug design leverages computational models to optimize molecular structures for improved efficacy and selectivity. These approaches are essential for identifying lead compounds that can be further developed into viable therapeutics.
The future direction of research on N-(3 -phen ylprop yl ) - 4 - ( th iolan - 3 - yl ) - 1 , 4 - dia z epa ne - 1 - car box am ide b> includes exploring its potential in combination therapies. By pairing this compound with other agents that target different aspects of disease pathology, researchers may be able to develop more comprehensive treatment strategies. Additionally, investigating its mechanism of action at a molecular level will provide valuable insights into its therapeutic effects and help guide future modifications.
In conclusion, N -( 3 - phen yl prop yl ) - 4 - ( th iolan - 3 - yl ) - 1 , 4 - dia z epa ne - 1 - car box am ide ( CAS No . 2310104 - 59 - 5) b> represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. The combination of computational modeling, synthetic chemistry advancements , and preclinical studies has positioned this compound as a strong candidate for further development into novel therapeutic agents . As research continues , it is anticipated that additional insights will emerge , further solidifying its potential in addressing various medical conditions . p >
2310104-59-5 (N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide) 関連製品
- 2248413-25-2(Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate)
- 1804190-67-7(5-Iodobenzo[d]oxazole-2-carbonyl chloride)
- 2228121-42-2(2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid)
- 1805300-71-3(2,3,6-Tribromo-5-(trifluoromethoxy)pyridine)
- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)
- 1214352-17-6((2-(Pyridin-4-yl)-6-(trifluoromethyl)phenyl)methanol)
- 777952-91-7(N-cyclobutylsulfamoyl chloride)
- 2918911-70-1(1-(2-Bromo-6-fluoro-3-methylphenyl)-2-methylpropan-1-ol)
- 1286718-13-5(2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide)
- 1807029-44-2(2-Bromo-5-cyano-4-nitrobenzoic acid)




